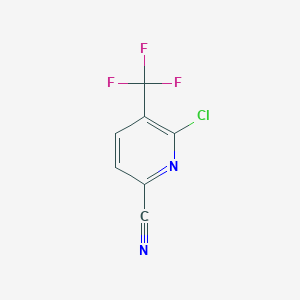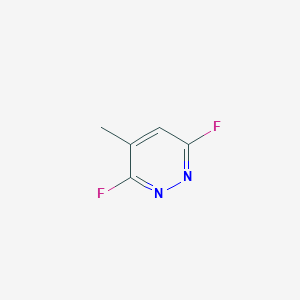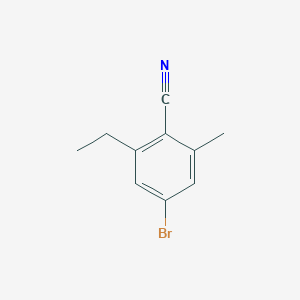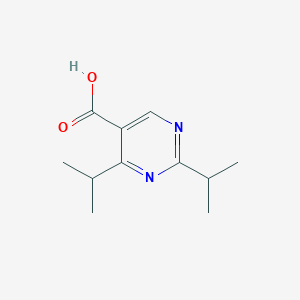
6-Chloro-5-(trifluoromethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H2ClF3N2 It is characterized by the presence of a chlorine atom, a trifluoromethyl group, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-(trifluoromethyl)picolinonitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.
Reduction Products: Primary amines.
Oxidation Products: Various oxidized forms depending on the extent of oxidation.
Scientific Research Applications
6-Chloro-5-(trifluoromethyl)picolinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Chloro-5-(trifluoromethyl)picolinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.
Comparison with Similar Compounds
5-Chloro-2-(trifluoromethyl)pyridine: Similar structure but different substitution pattern.
6-Chloro-4-(trifluoromethyl)picolinonitrile: Positional isomer with the trifluoromethyl group at a different position.
3-Chloro-5-(trifluoromethyl)picolinonitrile: Another positional isomer with different chemical properties.
Uniqueness: 6-Chloro-5-(trifluoromethyl)picolinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules
Properties
Molecular Formula |
C7H2ClF3N2 |
|---|---|
Molecular Weight |
206.55 g/mol |
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-5(7(9,10)11)2-1-4(3-12)13-6/h1-2H |
InChI Key |
UBHHYJABPICCHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)



![4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one](/img/structure/B12095271.png)
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12095290.png)






![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12095349.png)
